![molecular formula C17H12FN3O4 B2804843 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 862808-19-3](/img/structure/B2804843.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

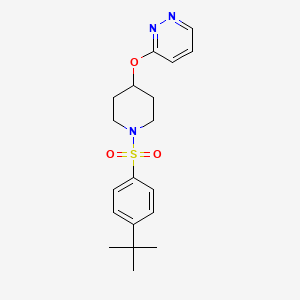

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-oxadiazole ring and the attachment of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and 1,3,4-oxadiazole), an amide group, and a 2,3-dihydrobenzo[b][1,4]dioxin ring. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group, the 1,3,4-oxadiazole ring, and the 2,3-dihydrobenzo[b][1,4]dioxin ring. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the presence of the amide group could allow for hydrogen bonding .科学的研究の応用

Antibacterial Properties

Benzodioxane Derivatives as Antibacterial Agents : Research has highlighted the antibacterial potential of compounds with benzodioxane moieties, including N-substituted sulfonamides bearing this structure. These compounds have shown promising therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Microwave Synthesis and Antimicrobial Activity : The microwave-induced synthesis of fluorobenzamides containing thiazole has been explored, highlighting the significance of a fluorine atom in enhancing antimicrobial activity. This research provides insight into the potential antimicrobial applications of similar fluorobenzamide compounds (Desai et al., 2013).

Cancer Research

Antiproliferative and Anti-inflammatory Agents : A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which are structurally similar to the compound , were synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These compounds showed promising activity against human cancer cell lines, indicating potential applications in cancer research (Rapolu et al., 2013).

Synthesis and Anticancer Activity of Oxadiazolines : The synthesis of 1,3,4-Oxadiazolines containing fluorine, like the compound , has been explored for their in vitro anticancer activity against various cancer cell lines. These compounds have shown potential anticancer activity, which might be relevant for the compound of interest (Li De-jiang, 2010).

Antioxidant Properties

Antioxidant Activity of Benzimidazole Derivatives : Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, structurally similar to the compound , have been synthesized and evaluated for their antioxidant activities. These compounds showed notable antioxidant properties, suggesting potential applications for similar compounds (Menteşe et al., 2015).

Synthesis and Evaluation of Antioxidant Activity : The synthesis of new 1,3,4-oxadiazoles bearing antioxidant properties has been investigated. The results showed significant free-radical scavenging ability, indicating the potential for similar compounds to exhibit antioxidant activities (Shakir et al., 2014).

作用機序

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, has been studied for its potential therapeutic effects on Alzheimer’s disease . It has been found to exhibit moderate to weak inhibition of cholinesterases , which are key enzymes involved in the pathogenesis of Alzheimer’s disease.

Mode of Action

The compound interacts with its targets, the cholinesterases, by inhibiting their activity . This inhibition can potentially slow down the progression of Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in memory and learning. By inhibiting cholinesterases, the compound can increase the levels of acetylcholine in the brain, thereby enhancing neuronal communication and potentially improving cognitive function in Alzheimer’s patients .

Result of Action

The primary result of the compound’s action is the inhibition of cholinesterases, leading to increased levels of acetylcholine in the brain . This can potentially improve neuronal communication and cognitive function in Alzheimer’s patients. The compound has shown only moderate to weak inhibition of cholinesterases , indicating that its therapeutic effect may be limited.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELRISSRKPPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2804764.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)

![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)